molecular formula C14H11Cl3N2O2 B2379656 3-[(2,4,6-Trichlorophenoxy)methyl]benzohydrazide CAS No. 832737-82-3

3-[(2,4,6-Trichlorophenoxy)methyl]benzohydrazide

Cat. No. B2379656
CAS RN: 832737-82-3
M. Wt: 345.6
InChI Key: FCKFXYSLOHBDLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2,4,6-Trichlorophenoxy)methyl]benzohydrazide is an organochlorine compound with the empirical formula C14H10Cl3N3O2 . It has a molecular weight of 345.61 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H11Cl3N2O2/c15-10-5-11(16)13(12(17)6-10)21-7-8-2-1-3-9(4-8)14(20)19-18/h1-6H,7,18H2,(H,19,20) . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Antioxidant Activity

  • A study by Dighade & Parikh (2017) involved the synthesis of compounds related to 3-[(2,4,6-Trichlorophenoxy)methyl]benzohydrazide, which exhibited good antioxidant activity in vitro using DPPH and nitric oxide methods (Dighade & Parikh, 2017).

Antimicrobial Activities

  • Research by Shaikh (2013) explored compounds similar to this compound, indicating their potential in antibacterial applications (Shaikh, 2013).

Cancer Inhibitors

  • A 2020 study by Arjun et al. focused on benzohydrazide derivatives as potential inhibitors of prostate cancer, demonstrating their relevance in cancer research (Arjun et al., 2020).

Antioxidant and α-Glucosidase Inhibitory Activities

  • Prachumrat et al. (2018) synthesized benzohydrazide derivatives and evaluated their antioxidant and α-glucosidase inhibitory activities, showing potential applications in metabolic disorders (Prachumrat et al., 2018).

Ulcer Prevention

  • Tayeby et al. (2017) investigated the ulcer prevention potential of a benzohydrazide derivative in a rat model, suggesting its therapeutic potential in gastrointestinal disorders (Tayeby et al., 2017).

Cholinesterase Inhibitors

  • Kausar et al. (2021) conducted a study on benzohydrazide derivatives as cholinesterase inhibitors, indicating their potential use in neurodegenerative diseases (Kausar et al., 2021).

Neurochemical Effects

  • A 2017 study by Naplekova et al. examined the neurochemical aspects of a benzohydrazide derivative, contributing to understanding its anxiolytic and antimigraine properties (Naplekova et al., 2017).

Safety and Hazards

For safety information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-[(2,4,6-trichlorophenoxy)methyl]benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl3N2O2/c15-10-5-11(16)13(12(17)6-10)21-7-8-2-1-3-9(4-8)14(20)19-18/h1-6H,7,18H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKFXYSLOHBDLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NN)COC2=C(C=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.